2-Acetyl-3-methyl-N-phenylbutanamide
Description
Properties
CAS No. |
89080-91-1 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-acetyl-3-methyl-N-phenylbutanamide |
InChI |
InChI=1S/C13H17NO2/c1-9(2)12(10(3)15)13(16)14-11-7-5-4-6-8-11/h4-9,12H,1-3H3,(H,14,16) |
InChI Key |
KOGGVCFTLJOEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-acetyl-3-methyl-N-phenylbutanamide, differing primarily in substituents and functional groups:
a) 3-oxo-2-Phenylbutanamide (α-Acetylbenzeneacetamide)
- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.2 g/mol
- Key Features : A shorter-chain analog lacking the 3-methyl group. The α-acetyl and phenyl groups make it a precursor in amphetamine synthesis .
- Applications : Used in forensic research to trace illicit drug synthesis due to its role as a regulated precursor .
b) N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)
- Molecular Formula: C₁₆H₂₀FNO₃
- Molecular Weight : 293.3 g/mol
- Key Features: Incorporates a fluorophenoxy group and N-butyl chain. Synthesized with an 82% yield via nucleophilic substitution .
- Physical Properties : Melting point = 75°C; Rf = 0.32 (indicating moderate polarity) .
c) 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31)
- Molecular Formula: C₁₅H₁₉FNO₄
- Molecular Weight : 296.3 g/mol
- Key Features : Contains a hydroxy-2-methylpropan-2-yl group, enhancing hydrophilicity. Synthesized with 54% yield .
- Physical Properties : Melting point = 84°C; Rf = 0.28 (higher polarity than Compound 30) .
d) Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (Compound 32)
Comparative Data Table
Key Observations
Substituent Effects on Polarity :
- The N-phenyl group in this compound contributes to hydrophobicity, whereas hydroxy (Compound 31) or ester groups (Compound 32) alter polarity significantly .
- Fluorine atoms (Compounds 30–32) increase molecular weight and may enhance metabolic stability in pharmaceutical contexts .
Synthetic Efficiency :
- Yields for fluorinated analogs (Compounds 30–32) vary widely (51–82%), influenced by steric hindrance and reagent reactivity .
Functional Applications :
- 3-oxo-2-Phenylbutanamide’s role as a controlled precursor highlights the regulatory importance of structural analogs in forensic chemistry .
Preparation Methods
Acylation of 2’-Aminoacetophenone with Chloroacetyl Chloride
Procedure :
-
Reagents : 2’-Aminoacetophenone, chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM).
-
Conditions :
-
Reaction conducted under nitrogen at -5–0°C for 2 hours.
-
Post-reaction workup includes washing with NaHCO₃ (5%), HCl (10%), and brine.
-
-
Purification : Recrystallization from 2-propanol yields a beige powder.
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where TEA neutralizes HCl byproduct, driving the reaction forward.
Fluorination-Mediated Cyclization
Procedure :
-
Reagents : 2-Fluoro-N-methyl-3-oxo-N-phenylbutanamide, 4-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, tetrabutylammonium fluoride (TBAF), acetonitrile.
-
Conditions :
-
Stirred at 25°C for 4 hours under nitrogen.
-
Extracted with ethyl acetate and purified via silica gel chromatography.
-
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Purity (HPLC) | 97% |
| Scale | 1.5 g starting material |
Mannich Reaction with Subsequent Alkylation
Procedure :
-
Reagents : Pyrazolone derivatives, methylating agents (e.g., methyl iodide), inorganic bases (K₂CO₃).
-
Conditions :
-
Conducted in polar aprotic solvents (DMSO, DMF) at 80–85°C for 4–5 hours.
-
Hydrolysis and alkaline workup follow methylation.
-
Optimization Note :
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Acylation (2.1) | 96.7 | 96.7 | Industrial |
| Fluorination (2.2) | 67 | 97 | Lab-scale |
| Mannich-Alkylation (2.3) | 85–92 | 90–95 | Pilot-scale |
Advantages and Limitations
-
Acylation (2.1) : High yield but requires cryogenic conditions.
-
Fluorination (2.2) : Excellent purity but limited scalability due to TBAF cost.
-
Mannich-Alkylation (2.3) : Scalable but generates stoichiometric waste (e.g., K₂CO₃ residues).
Analytical Validation
Spectroscopic Data :
Chromatographic Purity :
Industrial-Scale Considerations
-
Solvent Recovery : DCM and 2-propanol are recycled via distillation in method 2.1, reducing environmental impact.
-
Catalyst Reuse : Ni or Zn catalysts in hydrogenation steps can be regenerated for cost efficiency.
Emerging Methodologies
Q & A
Q. Validation Techniques :
- HPLC : Batch-specific purity analysis (≥95% purity) is critical, as noted for structurally related amides .
- NMR Spectroscopy : Confirms structural integrity by verifying methyl, acetyl, and phenyl proton environments .
- Mass Spectrometry : Validates molecular weight (MW: ~177.2 g/mol for analogues) .
Advanced: How do computational models predict the reactivity and stability of this compound under varying conditions?
Answer:
Computational studies using tools like PubChem-derived molecular descriptors (e.g., InChIKey: KOGGVCFTLJOEPU) enable prediction of:
- Reactivity : Electron-deficient regions (e.g., acetyl and amide groups) are prone to nucleophilic attack, while the phenyl ring stabilizes via resonance .
- Thermal Stability : Molecular dynamics simulations assess decomposition thresholds, guided by analogues stored at -20°C for ≥4 years .
- Solubility : LogP calculations (~2.1 for similar butanamides) inform solvent selection for reaction optimization .
Methodological Note : Hybrid DFT/MD approaches reconcile experimental stability data (e.g., crystalline solid storage conditions) with theoretical predictions .
Basic: What spectroscopic methods are recommended for structural elucidation of this compound?
Answer:
- FT-IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) in the amide group .
- ¹H/¹³C NMR : Resolves methyl (δ 1.2–1.5 ppm), acetyl (δ 2.1–2.3 ppm), and aromatic protons (δ 7.2–7.5 ppm) .
- X-ray Crystallography : Optional for confirming solid-state conformation, though limited by crystallizability .
Cross-Validation : Compare spectra with reference standards (e.g., Cayman Chemical’s APAA, Item No. 28359) to detect impurities .
Advanced: Are there contradictions in reported biological activities of structurally similar butanamide derivatives, and how can they be resolved?
Answer:
Contradictions arise in studies of analogues like N-(3-bromophenyl)-2-ethylbutanamide, where varying substituents (e.g., bromo vs. methyl) yield divergent bioactivity profiles . Resolution strategies include:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values under standardized assays.
- Metabolic Profiling : LC-MS/MS identifies metabolite interference (e.g., cytochrome P450-mediated oxidation) .
- Comparative QSAR : Quantify steric/electronic effects of substituents on activity .
Example : α-Acetylbenzeneacetamide (APAA) shows forensic relevance in amphetamine synthesis, but conflicting toxicity data require controlled in vitro/in vivo models .
Basic: What are the optimal storage conditions to maintain the compound’s stability over time?
Answer:
- Temperature : Store at -20°C to prevent hydrolysis of the amide bond, as demonstrated for 3-oxo-2-phenylbutanamide .
- Humidity Control : Use desiccants to avoid moisture-induced degradation.
- Container : Amber glass vials minimize photolytic decomposition, especially for light-sensitive acetyl groups .
Stability Data : Batch-specific certificates of analysis (CoA) confirm ≥4-year stability under recommended conditions .
Advanced: What strategies can mitigate side reactions during the synthesis of this compound?
Answer:
- Protecting Groups : Temporarily shield reactive sites (e.g., acetylation of hydroxyl intermediates) .
- Catalyst Optimization : Use Pd/C or Ni catalysts for selective hydrogenation, avoiding over-reduction of ketones .
- Reaction Monitoring : In situ FT-IR tracks acetyl group retention and detects premature hydrolysis .
Case Study : In N-phenylacetoacetamide synthesis, side reactions (e.g., enol tautomerization) are minimized by maintaining pH < 7 and low temperatures (0–5°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
